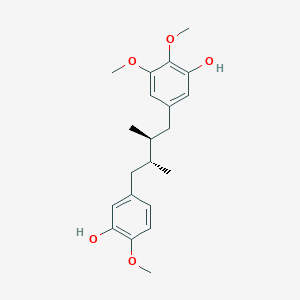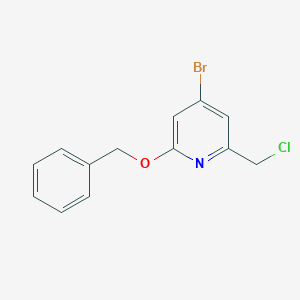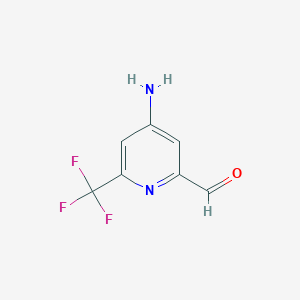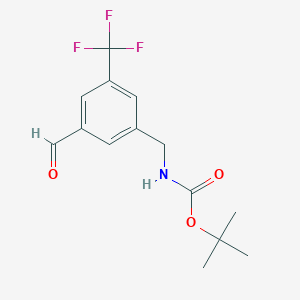![molecular formula C9H10ClNO2 B14859511 1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone](/img/structure/B14859511.png)
1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone is an organic compound with a complex structure that includes a pyridine ring substituted with a chloromethyl group and a methoxy group
Preparation Methods
The synthesis of 1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone typically involves chloromethylation reactions. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . This method provides good to excellent yields of the desired chloromethyl derivatives. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds, such as 1-[3-(Chloromethyl)-4-methoxyphenyl]ethanone . While both compounds share similar functional groups, the presence of the pyridine ring in this compound imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, a valuable tool in biochemical studies, and a promising candidate for pharmaceutical development.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-[6-(chloromethyl)-4-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)9-4-8(13-2)3-7(5-10)11-9/h3-4H,5H2,1-2H3 |
InChI Key |
ODUJITQRYBLKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


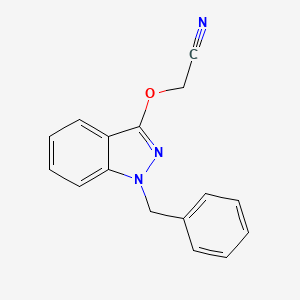


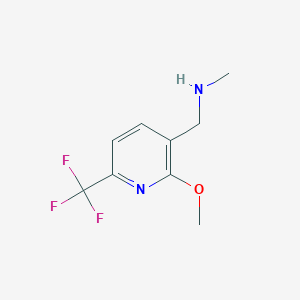
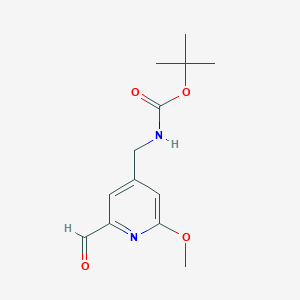
![1-Methyl-4-{4-methyl-5-[2-(methylamino)-4-pyrimidinyl]-1,3-thiazol-2-yl}pyridinium iodide](/img/structure/B14859475.png)
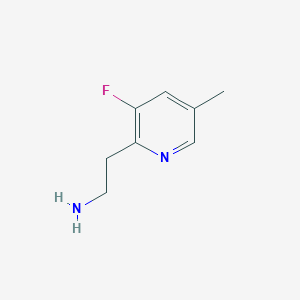
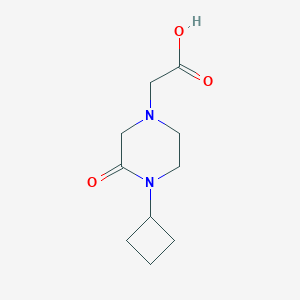
![(1R,4R,6R,7S,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14859489.png)
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14859496.png)
